molecular formula C12H15N3 B3025627 (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine CAS No. 400877-11-4

(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine

Cat. No.: B3025627
CAS No.: 400877-11-4
M. Wt: 201.27 g/mol
InChI Key: OBCGZRPPRQGJNF-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine (CAS: 879896-52-3) is a pyrazole-derived primary amine with a molecular formula of C₁₂H₁₅N₃ (molar mass: 201.27 g/mol). The compound features a phenyl group at the pyrazole ring’s N1 position, methyl substituents at C3 and C5, and a methylamine group at C4. Its synthesis typically involves Mannich-type reactions, as seen in structurally similar pyrazole derivatives . Commercial suppliers list it with 95% purity, indicating its accessibility for experimental applications .

Properties

IUPAC Name

(3,5-dimethyl-1-phenylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9-12(8-13)10(2)15(14-9)11-6-4-3-5-7-11/h3-7H,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCGZRPPRQGJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355955
Record name (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804443
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

879896-52-3, 400877-11-4
Record name (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine typically involves the condensation of 3,5-dimethylpyrazole with benzylamine under specific reaction conditions. One common method includes:

    Starting Materials: 3,5-dimethylpyrazole and benzylamine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at elevated temperatures (around 80-100°C) for several hours.

    Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid can be used to facilitate the reaction.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include binding to the active site of enzymes, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Modifications and Key Properties

The following table compares (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine with analogs differing in substituents on the pyrazole ring or amine group:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Amine Type CAS Number Biological/Functional Notes
This compound (Target) C₁₂H₁₅N₃ 201.27 Phenyl at N1; C3/C5 methyl Primary 879896-52-3 Studied for plant growth modulation
[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]methylamine (B1) C₁₃H₁₇N₃ 215.29 Phenyl at N1; C3/C5 methyl; N-methyl Secondary 400876-70-2 Induces triple response in Arabidopsis
[3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylamine C₁₃H₁₇N₃ 215.29 3-Methylphenyl at N1; C3/C5 methyl Primary 400876-70-2 Increased steric hindrance
(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine C₈H₁₅N₃ 153.23 Ethyl at N1; C3/C5 methyl Primary 936940-14-6 Reduced aromaticity; higher lipophilicity
1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine C₁₂H₁₄ClN₃ 247.71 4-Chlorobenzyl at N1; C3/C5 methyl Primary 1185056-79-4 Halogen substitution enhances binding potential

Physicochemical Properties

  • Lipophilicity : Ethyl-substituted analogs (logP ~2.1) are more lipophilic than the target compound (logP ~1.8), affecting bioavailability .
  • Solubility : The primary amine in the target compound likely exhibits higher aqueous solubility (~15 mg/mL) compared to N-methylated derivatives (~5 mg/mL) .

Biological Activity

(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine is a pyrazole derivative that has garnered interest in the fields of medicinal chemistry and biological research due to its diverse pharmacological properties. This article reviews its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the empirical formula C₁₂H₁₅N₃ and a molecular weight of 201.27 g/mol. Its structure features a pyrazole ring with two methyl groups and a phenyl group, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The compound is known to:

  • Bind to Enzymes : It interacts with specific proteases, influencing their stability and activity through hydrogen bonding and hydrophobic interactions.
  • Modulate Cellular Signaling : It can alter cell signaling pathways, affecting gene expression and metabolic processes.
  • Exhibit Antimicrobial Activity : The compound shows significant antibacterial properties against various pathogens, including E. coli and Bacillus cereus .

Antimicrobial Properties

Research indicates that this compound possesses potent antibacterial activity. A study demonstrated that derivatives of this compound exhibited strong efficacy against several bacterial strains:

CompoundBacterial StrainsActivity
(3,5-dimethyl-1H-pyrazol-4-yl)-(4-chloro-phenyl)-diazeneE. coli, Bacillus cereus, Proteus vulgarisStrong activity

This suggests potential applications in developing new antibacterial agents .

Antileishmanial and Antimalarial Activity

The compound has been identified as having significant antileishmanial and antimalarial properties. It targets Leishmania aethiopica and Plasmodium berghei, disrupting essential biological processes in these organisms:

Target OrganismActivity
Leishmania aethiopicaPotent antileishmanial
Plasmodium bergheiPotent antimalarial

The mechanism involves fitting into the active site of the LmPTR1 pocket, thereby inhibiting critical pathways necessary for the survival of these pathogens .

Case Studies

  • Antibacterial Evaluations : A study synthesized various diazene derivatives from (3,5-dimethyl-1H-pyrazol-4-yl) compounds and tested their antibacterial efficacy. The findings highlighted strong activity against multiple bacterial strains, indicating the potential for therapeutic applications in infectious diseases .
  • Antimalarial Studies : Research conducted on the interaction of this compound with malaria parasites revealed significant disruption of metabolic pathways essential for parasite survival. This study supports the exploration of this compound as a candidate for antimalarial drug development .

Toxicological Profile

Despite its promising biological activities, it is crucial to note that this compound is classified as an irritant with potential eye damage and skin irritation effects. Specific target organ toxicity has also been documented upon single exposure. This necessitates careful consideration in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine

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